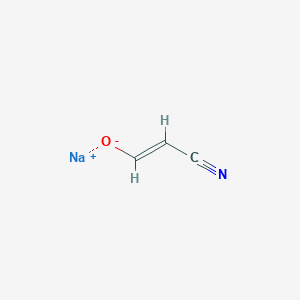

Sodium 2-cyanoethen-1-olate

Description

Contextual Overview of Enolate Chemistry

Historical Development of Enolate Reactivity Studies

The concept of enolates emerged in the early 20th century, with pioneering work by chemists like Arthur Lapworth and Christopher Ingold who investigated the mechanisms of enolate formation and their subsequent reactions. numberanalytics.com Initially, enolates were generated in low concentrations using alkoxide bases for reactions such as the Claisen condensation and aldol (B89426) additions. wikipedia.org A significant advancement came with the work of Gilbert Stork, who developed methods for the regiospecific formation of enolates using "masked functionality," such as enones, which allowed for greater control over their reactions. wikipedia.org The introduction of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) further revolutionized the field, enabling the quantitative and regioselective formation of enolates under kinetic control. wikipedia.orgchemistry.coach

Significance of Substituted Enolates in Organic Synthesis

Substituted enolates are crucial in organic synthesis due to the stereochemical and regiochemical control they offer in reactions. The geometry of a substituted enolate, whether cis or trans, can directly influence the stereochemical outcome of reactions like the aldol addition, which is vital in the synthesis of polypropionate natural products. bham.ac.uk The ability to selectively form either the kinetic or thermodynamic enolate of an unsymmetrical ketone allows for the specific alkylation at one α-carbon over another. wikipedia.orglibretexts.org This regiocontrol is a cornerstone of modern synthetic strategy, enabling the construction of complex and stereochemically defined molecules. wikipedia.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H2NNaO |

|---|---|

Molecular Weight |

91.04 g/mol |

IUPAC Name |

sodium;(E)-2-cyanoethenolate |

InChI |

InChI=1S/C3H3NO.Na/c4-2-1-3-5;/h1,3,5H;/q;+1/p-1/b3-1+; |

InChI Key |

RVWXWSHDXJZSJR-KSMVGCCESA-M |

Isomeric SMILES |

C(=C/[O-])\C#N.[Na+] |

Canonical SMILES |

C(=C[O-])C#N.[Na+] |

Origin of Product |

United States |

Unique Structural and Electronic Features of the 2 Cyanoethen 1 Olate Anion

The 2-cyanoethen-1-olate anion possesses distinct structural and electronic characteristics that set it apart from simple enolates. These features are primarily dictated by the presence of the cyano group.

Resonance Structures and Charge Delocalization

The 2-cyanoethen-1-olate anion is a resonance-stabilized species. The negative charge is delocalized across the oxygen, the α-carbon, and the nitrogen atom of the cyano group. This extensive delocalization contributes to its stability. The primary resonance structures illustrate the sharing of the negative charge between the electronegative oxygen and the nitrogen atom, with a partial negative charge also residing on the α-carbon. byjus.commasterorganicchemistry.com

Influence of the Cyano Group on Electronic Density

The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. researchgate.net This electron-withdrawing effect significantly influences the electronic density of the enolate system. It increases the acidity of the α-proton of the precursor, facilitating enolate formation. masterorganicchemistry.com Furthermore, the cyano group modulates the nucleophilicity of the enolate, affecting its reactivity towards electrophiles. The electron-withdrawing nature of the cyano group can also be observed in related compounds, where it causes a shift in spectroscopic properties. researchgate.net

Position of 2 Cyanoethen 1 Olate Within Vinyl Enolate Classifications

Comparison with Other Vinyl Enolates

Vinyl enolates, or more broadly, vinylogous enolates, are π-extended systems where the enolate functionality is part of a larger conjugated chain. acs.org This extended conjugation is the primary feature that distinguishes them from simple enolates.

Electronic Structure and Reactivity: The defining characteristic of vinylogous enolates is the delocalization of the negative charge not just between the oxygen and the α-carbon (the carbon adjacent to the oxygen-bearing carbon), but also to more distant carbons in the conjugated system, such as the γ-carbon. wikipedia.org This is a direct consequence of the principle of vinylogy. wikipedia.orgacs.org

Simple Enolates: In a simple enolate, the negative charge is delocalized over the oxygen and the α-carbon. Nucleophilic attack typically occurs at the α-carbon. libretexts.org

Vinylogous Enolates (e.g., 2-Cyanoethen-1-olate): In 2-cyanoethen-1-olate, the π-system extends over the olate, the C=C double bond, and the cyano group. This extended conjugation means that while the α-carbon is a nucleophilic site, the γ-carbon (the carbon of the cyano group) also bears partial negative charge and can act as a nucleophilic center. This allows for "vinylogous reactivity," where electrophiles can attack at this remote position. wikipedia.org The innate electronic predisposition of such systems to react at these remote positions is a cornerstone of their synthetic utility. acs.org

The reactivity of vinyl enolates can be influenced by substituents. For instance, an α-methyl group on a vinyl silyl (B83357) ketene (B1206846) acetal (B89532) was found to be crucial for achieving high stereoselectivity in certain reactions. acs.org The presence of the electron-withdrawing cyano group in 2-cyanoethen-1-olate significantly influences the electron distribution and reactivity compared to vinylogous enolates bearing only alkyl or aryl groups.

Distinctions from Saturated Cyanoenolates

Saturated cyanoenolates are derived from compounds where a cyano group is attached to the α-carbon of a carbonyl or related functional group, but without an intervening C=C double bond. A prime example is the enolate formed from deprotonation of malononitrile (B47326) or ethyl cyanoacetate.

Structural and Stability Differences:

Geometry: this compound possesses a planar, conjugated structure. In contrast, a saturated cyanoenolate, such as the enolate of cyanoacetic ester, has a delocalized negative charge across the O-C-C≡N system, but the carbon backbone lacks the rigid, planar geometry of a vinylogous system.

Stabilization: In saturated cyanoenolates, the negative charge on the α-carbon is stabilized by the adjacent electron-withdrawing cyano and carbonyl (or ester) groups. jove.commasterorganicchemistry.com This stabilization makes the corresponding α-hydrogens significantly acidic. libretexts.orglibretexts.org For 2-cyanoethen-1-olate, the stabilization arises from the transmission of electronic effects across the entire conjugated π-system. The presence of the C=C bond is crucial for this vinylogous delocalization.

Reactivity: While both types of enolates are nucleophilic, their reaction pathways can differ. Saturated cyanoenolates typically react with electrophiles at the α-carbon. libretexts.org As discussed, 2-cyanoethen-1-olate has multiple potential nucleophilic sites (α- and γ-carbons), a characteristic feature of extended enolates. nih.gov

Enolates stabilized by two electron-withdrawing groups, such as β-dicarbonyl compounds or cyanoesters, are generally more stable and easier to form than simple ketone enolates, often requiring only a moderately strong base like sodium ethoxide. libretexts.orgjove.com

Overview of Research Methodologies Applicable to Alkali Metal Enolates

The study of alkali metal enolates, including this compound, presents unique challenges due to their high reactivity and tendency to form complex structures in solution. They rarely exist as simple monomeric species, instead forming aggregates like dimers, tetramers, or even larger clusters. wikipedia.org The nature of these aggregates and the degree of solvation can profoundly impact the enolate's reactivity. libretexts.org Consequently, a combination of experimental and computational methods is essential for their characterization.

Experimental Approaches in Organometallic Chemistry

A variety of sophisticated experimental techniques are employed to elucidate the structure, bonding, and behavior of alkali metal enolates in both solid and solution states.

| Experimental Technique | Application in Enolate Chemistry | Research Findings and Insights |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Characterization of enolate structure and aggregation state in solution. The method of continuous variation (Job plots) can determine the stoichiometry of aggregates. libretexts.orgwikipedia.org | ¹H NMR is particularly successful for characterizing sodium enolates. wikipedia.org Studies have shown that sodium enolates solvated by THF or TMEDA often form tetramers. libretexts.orgwikipedia.org The chemical shifts of protons near the metal center can provide information about the electronic environment. |

| X-ray Diffraction | Definitive determination of the three-dimensional structure of crystalline enolates in the solid state. thieme-connect.de | Single-crystal X-ray analysis has revealed that alkali metal enolates form complex aggregate structures, such as hexamers and tetramers, which are often solvated by solvent molecules or unenolized ketone. libretexts.org It provides precise bond lengths and angles, confirming the geometry of the enolate and its coordination to the metal cation. |

| IR Spectroscopy | Probing the bonding within the enolate and its interaction with the metal cation. The stretching frequency of the C=O (or C=C) bond is sensitive to the enolate's electronic structure and coordination. thieme-connect.de | The position of the carbonyl stretching frequency in metal enolates provides information about bond strength and the degree of charge delocalization. This technique is especially powerful for studying related metal carbonyl complexes. thieme-connect.de |

| Air-Free Techniques | Handling and manipulation of highly reactive organometallic compounds that are sensitive to oxygen and moisture. | The use of specialized glassware like Schlenk lines or controlled-atmosphere gloveboxes is mandatory to prevent decomposition of the enolate samples during synthesis, isolation, and analysis. thieme-connect.de |

Computational Chemistry for Enolate Systems

Computational methods are indispensable tools that complement experimental data, providing insights into structures, energies, and reaction mechanisms that can be difficult to access experimentally.

| Computational Method | Application in Enolate Chemistry | Research Findings and Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular geometries, reaction energies, and electronic properties of enolate systems. B3LYP is a commonly used functional. wikipedia.org | DFT calculations have been used to predict the aggregation state of lithium enolates, correctly identifying the tetramer as the major species in THF. wikipedia.org It is also used to investigate enolate structures and reaction pathways, such as in N-heterocyclic carbene-catalyzed reactions. nih.gov |

| Ab initio Methods (e.g., MP2, G3MP2) | High-accuracy calculation of energies and properties, often used as a benchmark for DFT methods. wikipedia.org | MP2 calculations have also been applied to study enolate aggregation, though they sometimes underestimate the stability of larger aggregates compared to DFT. wikipedia.org Advanced methods are used to study complex processes like the multi-state peroxidation of enolates, which involves changes in spin multiplicity. masterorganicchemistry.comjove.com |

| Quantum Chemical Calculations | Support and rationalization of experimental findings, such as cation affinities. | Calculations can determine the gas-phase alkali-metal cation affinities of enolates, showing that affinities decrease with increasing cation size (Li⁺ > Na⁺ > K⁺) due to weaker electrostatic interactions. libretexts.org They also provide insight into the structures of the resulting ion-pair complexes. libretexts.org |

Quantum Chemical Characterization of the Anion

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties of the 2-cyanoethen-1-olate anion. These computational approaches provide insights into the distribution of electrons and the nature of the molecular orbitals, which are key to understanding the anion's stability and reactivity.

Electronic Structure Elucidation

The electronic structure of the 2-cyanoethen-1-olate anion is characterized by the presence of both σ and π systems. Computational studies, particularly those employing density functional theory (DFT) methods such as B3LYP with an augmented correlation-consistent basis set (aug-cc-pVDZ), have been used to investigate its ground state. These calculations reveal the nature of the highest occupied molecular orbitals (HOMOs), which are crucial in determining the anion's behavior in chemical reactions. The ground states of the corresponding neutral radicals formed by electron detachment are described as σ radicals (2A') and π radicals (2A''). nsf.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For the 2-cyanoethen-1-olate anion, the HOMO is of particular importance as it represents the orbital from which an electron is most easily donated.

In the context of the 2-cyanoethen-1-olate anion, the two lowest neutral electronic states correspond to the formation of a σ radical and a π radical upon electron detachment. nsf.gov This indicates that the two highest occupied molecular orbitals of the anion are of σ and π character, respectively. The relative energies of these orbitals determine the preferred pathway for electron donation.

Conformer Analysis and Isomerization Pathways

The 2-cyanoethen-1-olate anion can exist as two geometric isomers, (Z) and (E), which differ in the spatial arrangement of the cyano and olate groups around the carbon-carbon double bond. Computational studies have been employed to determine the equilibrium structures, relative stabilities, and the energy barrier for isomerization between these two forms.

(Z)-2-Cyanoethen-1-olate Equilibrium Structure and Stability

The (Z)-2-cyanoethen-1-olate isomer represents a stable equilibrium structure on the potential energy surface. Computational calculations have confirmed that this isomer corresponds to a true potential minimum through vibrational frequency analysis. nsf.gov This isomer is formed, for instance, through the ring-opening of C3-deprotonated isoxazole (B147169). nsf.gov

(E)-2-Cyanoethen-1-olate Isomer and Relative Stability

The (E)-2-cyanoethen-1-olate isomer is the more stable of the two conformers. According to computational studies using the B3LYP/aug-cc-pVDZ level of theory, the (E) isomer is lower in energy than the (Z) isomer by 0.095 eV. nsf.gov This indicates a thermodynamic preference for the (E) configuration.

Computational Studies of (Z)/(E) Isomerization Barrier

The interconversion between the (Z) and (E) isomers is not a facile process due to the presence of a significant energy barrier. A potential energy scan of the C=C torsion angle, performed at the B3LYP/aug-cc-pVDZ level of theory, has revealed a substantial barrier of 1.3 eV for the isomerization between the (Z) and (E) forms. nsf.gov This high barrier is consistent with the preservation of the π-bonding character in the C=C bond, making the interconversion between the two isomers a thermally activated process.

| Computational Parameter | Value | Method |

| Relative Stability of (E) vs (Z) isomer | 0.095 eV more stable | B3LYP/aug-cc-pVDZ |

| (Z)/(E) Isomerization Barrier | 1.3 eV | B3LYP/aug-cc-pVDZ |

Table 1. Computed energetic properties of 2-cyanoethen-1-olate isomers. nsf.gov

Solvation Effects on Anion Structure and Reactivity

The surrounding solvent environment plays a critical role in determining the geometric and electronic structure of the 2-cyanoethen-1-olate anion, which in turn dictates its reactivity. Computational chemistry offers powerful tools to model these interactions, which can be broadly categorized into implicit and explicit solvation models.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and provides a good first approximation of the bulk solvent effects on the solute. acs.org In these models, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized medium are calculated.

For the 2-cyanoethen-1-olate anion, implicit solvation models can predict changes in its geometry and electronic properties upon moving from the gas phase to a solution. For instance, the charge distribution is expected to be influenced by the polarity of the solvent, with more polar solvents leading to a greater stabilization of the negative charge on the oxygen atom. While specific studies on 2-cyanoethen-1-olate are limited, research on similar organic anions demonstrates that properties like bond lengths and angles can be subtly altered by the solvent's dielectric field. wpmucdn.com

A study on the deprotonation of isoxazole provided computational insights into the (Z)-2-cyanoethen-1-olate anion. nsf.gov The (E)-isomer, relevant to sodium (E)-2-cyanoethen-1-olate, was calculated to be more stable by 0.095 eV using the B3LYP/aug-cc-pVDZ level of theory. nsf.gov The energy barrier for the interconversion between the cis and trans anions was calculated to be 1.3 eV, indicating a significant hindrance to rotation around the C=C bond due to its partial double bond character. nsf.gov

| Parameter | Value (eV) | Computational Method |

|---|---|---|

| Relative Stability of (E)-isomer vs (Z)-isomer | -0.095 | B3LYP/aug-cc-pVDZ |

| Interconversion Barrier (cis to trans) | 1.3 | B3LYP/aug-cc-pVDZ |

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. This approach, while more computationally demanding, allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are a common form of explicit solvation studies. elsevierpure.com

Interaction with Alkali Metal Counterions

In solution, the sodium cation and the 2-cyanoethen-1-olate anion can exist as solvent-separated ion pairs (SSIPs) or contact ion pairs (CIPs). The preferred arrangement depends on the solvent's polarity and coordinating ability. Computational studies on other sodium enolates have shown that in solvents of low polarity, CIPs are favored, where the sodium ion is in direct contact with the enolate oxygen. nih.gov

Density functional theory (DFT) calculations can be employed to determine the geometries and binding energies of these ion pairs. For the 2-cyanoethen-1-olate anion, the sodium cation would likely coordinate to the oxygen atom, which bears the highest negative charge density. The presence of the cyano group might also allow for secondary interactions with the sodium ion. The calculated ion-pairing energies provide a measure of the strength of this interaction. Studies on alkali-metal enolates have shown that the interaction with the counterion significantly localizes the negative charge on the oxygen atom. acs.org

| Ion Pair Type | Solvent Environment | Key Geometric Feature | Relative Energy (kcal/mol) |

|---|---|---|---|

| Contact Ion Pair (CIP) | Low Polarity (e.g., Toluene) | Direct Na-O interaction | 0 (Reference) |

| Solvent-Separated Ion Pair (SSIP) | High Polarity (e.g., THF) | Solvent molecule(s) between Na+ and O- | +5 to +10 |

In non-polar solvents or at high concentrations, sodium enolates have a strong tendency to form aggregates, such as dimers, trimers, or tetramers. rsc.orgbirmingham.ac.uk This aggregation behavior is driven by the desire to minimize the exposure of the charged ions to the low-dielectric medium. The structure of these aggregates can have a profound impact on the reactivity of the enolate.

Computational studies on various sodium enolates have revealed that they can form different types of aggregates, with the specific structure depending on the steric bulk of the enolate and the presence of coordinating ligands. wpmucdn.comnih.gov For this compound, it is plausible that it would form aggregates in solvents like toluene (B28343). DFT calculations could predict the most stable aggregate structures and the corresponding aggregation energies. For example, a dimeric structure might involve two sodium ions and two enolate anions arranged in a cyclic or ladder-like fashion.

| Aggregate | Typical Solvent | Computational Method for Prediction |

|---|---|---|

| Monomer | Highly polar, coordinating (e.g., THF/HMPA) | DFT, NMR Spectroscopy nih.gov |

| Dimer | Moderately polar (e.g., THF) | DFT, NMR Spectroscopy nih.gov |

| Tetramer/Hexamer | Non-polar (e.g., Toluene) | DFT, X-ray Crystallography rsc.orgbirmingham.ac.uk |

Advanced Theoretical Methodologies

Beyond standard DFT and MD methods, more advanced theoretical approaches can provide deeper insights into the properties of this compound.

Ab initio methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide highly accurate benchmark data for the geometric and electronic properties of the 2-cyanoethen-1-olate anion and its ion pair with sodium. acs.org These methods are computationally intensive but are valuable for validating the results of more approximate methods like DFT.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the behavior of the ion pair in a large, explicit solvent environment, QM/MM methods can be employed. In this approach, the solute (the this compound ion pair) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. This allows for a balance between accuracy and computational feasibility.

Car-Parrinello Molecular Dynamics (CPMD): CPMD is an ab initio molecular dynamics method that allows for the study of the dynamic behavior of the system, including chemical reactions and conformational changes, while treating the electronic structure quantum mechanically. This method could be used to investigate the dynamics of solvation and ion-pairing for this compound.

The application of these advanced methodologies, while computationally demanding, would offer a more complete and accurate picture of the intricate interplay between the 2-cyanoethen-1-olate anion, its sodium counterion, and the surrounding solvent environment.

Photoelectron Imaging Studies and Energy Eigenvalues

Photoelectron imaging spectroscopy is a powerful experimental technique used to study the electronic structure of anions. nih.govrsc.org In the case of the (Z)-2-cyanoethen-1-olate anion, which is formed from the deprotonation of isoxazole at the C3 site followed by a ring-opening, photoelectron spectra have been instrumental in determining its vertical detachment energy (VDE). nsf.gov The VDE represents the energy required to remove an electron from the anion without any change in the molecular geometry, leading to the formation of the neutral radical.

In a study of deprotonated isoxazole, the photoelectron spectra were assigned to a mixture of anion isomers, with the (Z)-2-cyanoethen-1-olate (referred to as C3-enolate) being one of the constituents. nsf.gov The VDE for the transition from the anion to the lowest electronic state of the corresponding neutral radical was determined from single-point Equation-of-Motion Ionization-Potential Coupled-Cluster with Singles and Doubles (EOM-IP-CCSD) calculations. nsf.gov For each stable anion isomer, transitions to the two lowest electronic states of the neutral radical, the 2A' (σ-radical) and 2A'' (π-radical) states, were considered. nsf.gov

The immediate product of C3 deprotonation of isoxazole, C3-isoxazolide, is not a stationary structure and therefore does not have a discrete energy eigenvalue. nsf.gov It spontaneously undergoes ring-opening to form the more stable (Z)-2-cyanoethen-1-olate anion. nsf.gov According to CCSD/aug-cc-pVTZ calculations, this ring-opened isomer is significantly more stable, by 2.82 eV, than the C5-isoxazolide anion which is formed by deprotonation at the C5 position. nsf.gov

The table below summarizes the key energetic values obtained from the study of the (Z)-2-cyanoethen-1-olate anion.

| Parameter | Value (eV) | Method |

| Vertical Detachment Energy (VDE) to 2A' state | 3.01 ± 0.02 | EOM-IP-CCSD |

| Relative Stability vs. C5-isoxazolide | -2.82 | CCSD/aug-cc-pVTZ |

Data sourced from a photoelectron imaging study of deprotonated isoxazole. nsf.gov

Unrestricted EOM-IP-CCSD for Neutral Radical States

To accurately describe the electronic states of the neutral radical formed upon photodetachment from the 2-cyanoethen-1-olate anion, theoretical methods must be carefully chosen. Attempts to optimize the geometry of the neutral radical states using standard unrestricted Hartree-Fock based coupled-cluster (CCSD) methods were found to be unreliable due to significant spin contamination. nsf.gov The calculated expectation value of the total spin operator, 2>, was approximately 1.1, which deviates considerably from the expected value of 0.75 for a pure doublet state. nsf.gov

To overcome this issue, the unrestricted Equation-of-Motion Ionization-Potential Coupled-Cluster with Singles and Doubles (EOM-IP-CCSD) method was employed. nsf.govarxiv.org A key advantage of this approach is its use of a closed-shell anion as the reference state, which is not susceptible to spin contamination. nsf.gov The neutral radical states are then accessed by removing an electron of the appropriate symmetry from this stable anion reference. The geometry of the resulting neutral radical states, both the ground (2A') and the first excited (2A'') electronic states, were then optimized by following the potential energy gradient of the target state. nsf.gov

The EOM-IP-CCSD method provides a more robust and reliable description of the neutral radical states, which is crucial for interpreting the experimental photoelectron spectra and for calculating accurate adiabatic electron affinities (EA), which correspond to the energy difference between the ground state of the anion and the ground state of the relaxed neutral radical. nsf.gov The difference between the VDE and the EA represents the relaxation energy of the neutral radical, which is an indicator of the expected width of the spectral features in the photoelectron spectrum. nsf.gov

The calculated energies for the neutral radical states derived from (Z)-2-cyanoethen-1-olate are presented below.

| Neutral Radical State | Description | Computational Method |

| 2A' | σ-radical | Unrestricted EOM-IP-CCSD |

| 2A'' | π-radical | Unrestricted EOM-IP-CCSD |

This table summarizes the neutral radical states of (Z)-2-cyanoethen-1-olate investigated using the unrestricted EOM-IP-CCSD method. nsf.gov

Density Functional Theory (DFT) Applications in Structure Optimization

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating relative energies. nih.govresearchgate.net In the investigation of 2-cyanoethen-1-olate, DFT calculations, specifically using the B3LYP functional with an aug-cc-pVDZ basis set, were employed to explore the potential energy surface of the anion. nsf.gov

These calculations revealed important insights into the relative stabilities of the isomers of 2-cyanoethen-1-olate. The trans isomer, (E)-2-cyanoethen-1-olate, was found to be more stable than the cis isomer, (Z)-2-cyanoethen-1-olate, by 0.095 eV. nsf.gov However, a potential energy scan along the C=C torsional coordinate indicated a substantial energy barrier of 1.3 eV separating the two isomers. nsf.gov This high barrier, consistent with the π-bonding character of the C=C bond, suggests that the interconversion between the cis and trans isomers is hindered, and for the purposes of the experimental study on deprotonated isoxazole, the trans isomer was considered inaccessible. nsf.gov

Furthermore, relaxed potential energy scans at the B3LYP/aug-cc-pVDZ level of theory showed that the ring-opening of the initially formed C3-isoxazolide to the (Z)-2-cyanoethen-1-olate occurs without a barrier. nsf.gov This is in contrast to the deprotonation at the C4 and C5 positions of isoxazole, where the ring structure remains intact. nsf.gov Vibrational frequency calculations were also performed to confirm that the optimized anion structures correspond to true minima on the potential energy surface. nsf.gov

The table below presents the relative energy and the rotational barrier between the two isomers of 2-cyanoethen-1-olate as determined by DFT calculations.

| Parameter | Value (eV) | Method |

| Relative Energy ((E) vs (Z) isomer) | -0.095 | B3LYP/aug-cc-pVDZ |

| Rotational Barrier (cis-trans isomerization) | 1.3 | B3LYP/aug-cc-pVDZ |

Data obtained from DFT calculations on the isomers of 2-cyanoethen-1-olate. nsf.gov

Precursor-Based Synthesis Routes

The formation of the 2-cyanoethen-1-olate anion is highly dependent on the choice of the starting material. Key strategies include the deprotonation of activated methylene (B1212753) compounds, ring-opening of heterocyclic systems, and the use of simple nitriles.

The acidity of hydrogens on a carbon atom situated between a cyano group and a carbonyl group (α-cyanocarbonyl compounds) makes them prime candidates for deprotonation to form stable enolates. libretexts.org The resulting anion is stabilized by resonance, with the negative charge delocalized over the oxygen atom and the nitrogen atom of the cyano group. While direct synthesis of this compound from a specific α-cyanocarbonyl precursor is not detailed in the provided results, the principle underlies many related syntheses. For instance, compounds with two adjacent carbonyl groups (β-dicarbonyls) are acidic enough to be deprotonated by common bases like sodium ethoxide to form a stable enolate. libretexts.orgyoutube.com This principle extends to α-cyanocarbonyl compounds, which are structurally similar.

A notable pathway to the 2-cyanoethen-1-olate anion involves the ring-opening of heterocyclic precursors. Specifically, the deprotonation of isoxazole at the C3 position leads to the cleavage of the O-N bond and subsequent rearrangement to form the (Z)-2-cyanoethen-1-olate anion. nsf.gov This reaction produces the cis isomer of the enolate. nsf.gov Computational studies indicate that while the corresponding trans isomer, (E)-2-cyanoethen-1-olate, is more stable, a significant energy barrier of 1.3 eV prevents isomerization, making the cis form the kinetically favored product from this route. nsf.gov The ring-opening from the initial C3-isoxazolide anion to the final C3-enolate is a significant stabilizing process. nsf.gov

| Precursor | Deprotonation Site | Key Transformation | Product Anion |

| Isoxazole | C3 | O-N bond cleavage, ring-opening | (Z)-2-cyanoethen-1-olate nsf.gov |

Nitriles possessing acidic α-hydrogens are valuable precursors for synthesizing substituted 2-cyanoethen-1-olates. libretexts.orglibretexts.org A documented example is the synthesis of Sodium 2-chloro-2-cyanoethen-1-olate. epo.org This synthesis involves the reaction of chloroacetonitrile (B46850) with sodium methoxide (B1231860) in the presence of methyl formate (B1220265). epo.org In this reaction, the chloroacetonitrile acts as the nitrile source with an α-hydrogen, which is deprotonated to initiate the condensation with methyl formate, ultimately yielding the chlorinated analogue of this compound. epo.org This method highlights the utility of simple, functionalized nitriles in building the ethenolate backbone.

Base Selection and Reaction Conditions for Enolate Formation

The success of synthesizing this compound and its derivatives hinges on the appropriate choice of base and solvent, which dictates the efficiency of enolate formation and the stability of the final product.

Alkali metal bases are fundamental reagents for the deprotonation steps required in enolate formation. strath.ac.ukwikipedia.orgbritannica.com The choice of base often depends on the acidity of the precursor. For highly acidic starting materials, such as β-dicarbonyl compounds, weaker bases like sodium ethoxide are sufficient to achieve complete enolate formation. libretexts.org In the synthesis of sodium 2-chloro-2-cyanoethen-1-olate from chloroacetonitrile, the strong base sodium methoxide is employed to facilitate the reaction. epo.orgumich.edu While very strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation of less acidic carbonyl compounds, alkoxides like sodium methoxide are effective for precursors activated by both a cyano and a formyl group equivalent. libretexts.orgyoutube.comepo.org

| Base | Precursor Example | Product | Reference |

| Sodium Methoxide | Chloroacetonitrile & Methyl Formate | Sodium 2-chloro-2-cyanoethen-1-olate | epo.orgumich.edu |

| Sodium Ethoxide | β-Diketones (general principle) | β-Keto enolate | libretexts.org |

The solvent plays a critical role in the synthesis, influencing the solubility of reactants and the stability of the resulting enolate. Ether-based solvents are commonly used. In the synthesis of sodium 2-chloro-2-cyanoethen-1-olate, cyclopentyl methyl ether and toluene have been utilized as reaction solvents. epo.orgumich.edu Tetrahydrofuran (THF) is another widely employed ether solvent for reactions involving enolate formation and the synthesis of organometallic compounds, including alkali metal complexes. libretexts.orgnih.gov The choice of solvent can affect reaction rates and, in some cases, the aggregation state of the ionic product, potentially influencing its reactivity in subsequent steps. The use of appropriate solvents like toluene or ethers helps to manage the reaction temperature and facilitate the precipitation and isolation of the final sodium salt product. epo.orgumich.edu

Temperature and Pressure Control in Enolate Generation

The formation of alkali metal enolates is a critical step in many carbon-carbon bond-forming reactions, and the precise control of reaction parameters such as temperature and pressure is paramount to achieving desired outcomes in terms of yield, selectivity, and purity. The generation of enolates, including this compound, is often highly sensitive to temperature, which dictates the kinetic versus thermodynamic control of the reaction.

Low temperatures are typically employed to favor the formation of the kinetic enolate, which is the less stable but more rapidly formed product. udel.edumasterorganicchemistry.com For instance, the deprotonation of ketones with strong, sterically hindered bases like lithium diisopropylamide (LDA) is commonly carried out at -78 °C (the temperature of a dry ice/acetone bath) to ensure the selective formation of the kinetic enolate. masterorganicchemistry.commasterorganicchemistry.com This is because at such low temperatures, the activation energy barrier for the formation of the more stable thermodynamic enolate is not readily overcome. udel.edu If the reaction is allowed to warm, equilibration can occur, leading to a mixture of regioisomers or the predominance of the more thermodynamically stable enolate. udel.edumasterorganicchemistry.com

The choice of base also plays a crucial role in conjunction with temperature. While strong, non-nucleophilic bases like LDA are effective for quantitative and irreversible enolate formation at low temperatures, weaker bases such as alkoxides may require higher temperatures to facilitate deprotonation, often leading to the thermodynamic product. udel.edu For example, the alkylation of N-acyl oxazolidinones shows that sodium enolates can undergo alkylation at lower temperatures (–20 °C) compared to their lithium counterparts (0 °C), resulting in higher diastereoselectivities. uwo.ca

In the synthesis of a related compound, 2-chloro-2-cyanoethen-1-olate, sodium salt, the reaction of sodium methoxide with methyl formate and chloroacetonitrile is maintained at a temperature below 30°C to control the reaction. epo.org While standard laboratory syntheses are typically conducted at atmospheric pressure, industrial-scale processes may utilize pressure variations to control reaction rates and boiling points of solvents and reactants. However, detailed information on the specific application of pressure control in the synthesis of this compound is not extensively documented in the available literature.

The interplay between temperature, base strength, and reaction time is a delicate balance that must be carefully optimized for each specific substrate and desired outcome. The following table summarizes the general effects of temperature on enolate generation.

| Parameter | Condition | Predominant Product | Rationale |

| Temperature | Low (e.g., -78 °C) | Kinetic Enolate | The reaction is under kinetic control; the less sterically hindered proton is removed faster. udel.edumasterorganicchemistry.com |

| High | Thermodynamic Enolate | The reaction is under thermodynamic control; equilibrium is established, favoring the more stable product. udel.edu |

Isolation and Purification Techniques for Alkali Metal Enolates

While many highly reactive alkali metal enolates are generated and used in situ ("one-pot" reactions) without isolation, the purification of more stable enolates is sometimes necessary. e-bookshelf.de The isolation and purification of these sensitive compounds require specialized techniques to prevent decomposition.

Crystallization is a powerful technique for purifying solid compounds, and it can be applied to relatively stable alkali metal enolates. The success of crystallization depends on the selection of an appropriate solvent system in which the enolate has low solubility at cool temperatures and higher solubility at elevated temperatures.

For instance, in the preparation of sodium 2-chloro-2-cyanoethen-1-olate, the product precipitates from the reaction mixture and is collected by filtration. The crystals are then washed with a suitable solvent, such as cyclopentyl methyl ether, to remove impurities. epo.org In some cases, a process of recrystallization from a suitable solvent can be employed to achieve higher purity. acs.org The choice of solvent is critical; ethereal solvents are commonly used for the synthesis and handling of alkali metal enolates. google.com

The propensity of certain enolate derivatives to form crystalline materials can simplify their isolation and purification. uwo.ca For example, N-acyl oxazolidinone alkylation products are often crystalline. uwo.ca The structure of alkali metal enolates in the solid state can be complex, with evidence of aggregates such as dimers, tetramers, and hexamers, which can influence their crystallization behavior. byjus.comrsc.org

Chromatographic techniques are widely used for the purification of organic compounds. For alkali metal enolates, which are often unstable and reactive, the application of standard chromatographic methods like column chromatography on silica (B1680970) gel can be challenging due to their potential decomposition on the acidic stationary phase.

However, for less reactive enolate derivatives or their reaction products, chromatography can be a viable purification method. For example, the products of enolate alkylation reactions are commonly purified by column chromatography using silica gel. google.comthieme-connect.de The choice of eluent, typically a mixture of non-polar and polar solvents, is optimized to achieve good separation. google.com In some cases, low-pressure chromatography has been successfully employed. google.com For sensitive compounds, preparative thin-layer chromatography (TLC) can also be used for purification on a smaller scale. google.com Gel permeation chromatography (GPC) has also been noted as a purification technique for related organic compounds. acs.org

It is important to note that for highly reactive alkali metal enolates, direct chromatographic purification is generally avoided. Instead, they are often converted to more stable derivatives, such as silyl enol ethers, which can then be purified by chromatography before subsequent reactions. thieme-connect.de

Scalable Synthesis Considerations

Scaling up the synthesis of a chemical compound from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound and related compounds is no exception.

One of the primary considerations for a scalable synthesis is the choice of reagents and solvents. For example, a documented synthesis of a related compound, 2-chloro-2-cyanoethen-1-olate, sodium salt, is described as scalable and produces a stable, storable solid. umich.edu This suggests that the starting materials and the product have handling properties suitable for larger-scale production. The use of readily available and less hazardous materials is always preferred.

Temperature control, as discussed previously, becomes even more critical on a larger scale. Exothermic reactions that are easily managed in a laboratory flask can lead to runaway reactions in a large reactor if not properly controlled. Therefore, efficient heat exchange systems and careful monitoring of the reaction temperature are essential. epo.org

The isolation and purification methods must also be amenable to scale-up. Filtration, a common laboratory technique, can be adapted to large-scale production using industrial-sized filters and centrifuges. Crystallization is also a highly scalable purification method. However, chromatographic purification can be expensive and complex to implement on a large scale, making it less desirable for industrial production unless absolutely necessary. google.com

The stability of intermediates and the final product is another key factor. A process that generates a stable, solid product that can be easily stored and handled is advantageous for large-scale manufacturing. umich.edu The documented stability of 2-chloro-2-cyanoethen-1-olate, sodium salt, for over a year without degradation is a significant advantage for its use as a synthon in larger-scale applications. umich.edu

Finally, process optimization to maximize yield, minimize waste, and reduce cycle times is crucial for the economic viability of a scalable synthesis. This often involves a detailed study of reaction kinetics and the development of robust process controls.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Character of the 2-Cyanoethen-1-olate Anion

The 2-cyanoethen-1-olate anion is a classic example of an ambident nucleophile, possessing two principal reactive sites: the oxygen atom and the α-carbon (C2). numberanalytics.comnumberanalytics.com The delocalization of the negative charge, a consequence of resonance, results in a hybrid structure with significant electron density at both the oxygen and the C2 carbon. openstax.org This dual nucleophilicity is central to its chemical reactivity, allowing for selective bond formation with various electrophiles.

The regioselectivity of reactions involving the 2-cyanoethen-1-olate anion—whether attack occurs at the carbon or the oxygen—is governed by a combination of factors, including the nature of the electrophile, the solvent, and the reaction conditions. This behavior can often be rationalized using the principles of Hard and Soft Acid-Base (HSAB) theory. numberanalytics.com The oxygen atom, being more electronegative, is considered a "hard" nucleophilic center, while the C2 carbon, which is more polarizable, is a "soft" nucleophilic center.

Consequently, reactions with "hard" electrophiles, such as acyl halides or silyl (B83357) halides, tend to favor O-attack, leading to the formation of enol esters or silyl enol ethers. Conversely, "soft" electrophiles, like alkyl halides, typically favor C-attack, resulting in α-alkylation.

The choice of solvent also plays a crucial role. Polar aprotic solvents, which solvate the metal cation but leave the anion relatively free, tend to promote O-alkylation. In contrast, polar protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, hindering its reactivity and thus favoring C-alkylation. curlyarrows.com

The ambident nature of the 2-cyanoethen-1-olate anion is fundamental to its synthetic utility. numberanalytics.comnumberanalytics.com The presence of the electron-withdrawing cyano group at C2 further modulates this reactivity. The cyano group enhances the acidity of the proton at C2 of the parent enol, facilitating the formation of the enolate. Furthermore, it stabilizes the negative charge on the α-carbon through its inductive and resonance effects, which influences the C/O-alkylation ratio.

The table below illustrates the expected major products based on the principles of ambident reactivity with different classes of electrophiles.

| Electrophile Class | Predominant Site of Attack | Major Product Type |

| Alkyl Halides (e.g., CH₃I) | Carbon (Soft Center) | C-Alkylated Product |

| Acyl Halides (e.g., CH₃COCl) | Oxygen (Hard Center) | O-Acylated Product (Enol Ester) |

| Silyl Halides (e.g., (CH₃)₃SiCl) | Oxygen (Hard Center) | O-Silylated Product (Silyl Enol Ether) |

Reactions with Electrophiles

The dual nucleophilicity of the 2-cyanoethen-1-olate anion allows for a diverse range of reactions with various electrophilic partners, leading to a variety of functionalized products.

The alkylation of the 2-cyanoethen-1-olate anion can be directed to selectively yield either C- or O-alkylated products by carefully controlling the reaction conditions. The outcome of these reactions is a classic illustration of kinetic versus thermodynamic control. youtube.com

C-Alkylation: This is typically the thermodynamically favored pathway, leading to a more stable product due to the formation of a strong carbon-carbon bond. The use of soft alkylating agents (e.g., methyl iodide) and conditions that allow for equilibrium (higher temperatures, longer reaction times) favor the formation of the C-alkylated product.

O-Alkylation: This is often the kinetically favored pathway, as the oxygen atom carries a higher negative charge density in the free anion. The use of hard alkylating agents, polar aprotic solvents, and low temperatures can favor the formation of the O-alkylated product.

The following table provides hypothetical data on the regiochemical outcome of the alkylation of sodium 2-cyanoethen-1-olate with different alkylating agents under varying conditions.

| Alkylating Agent | Solvent | Temperature (°C) | Major Product | C/O Ratio (Approx.) |

| Methyl Iodide | THF | 25 | C-Alkylation | 90:10 |

| Benzyl Bromide | DMF | 0 | C-Alkylation | 85:15 |

| Triethyloxonium Tetrafluoroborate | Dichloromethane | -78 | O-Alkylation | 10:90 |

The acylation of the 2-cyanoethen-1-olate anion generally proceeds via O-acylation to yield enol esters. This is because acylating agents, such as acyl chlorides and anhydrides, are considered hard electrophiles and preferentially react at the hard oxygen center of the enolate. organic-chemistry.orgsaskoer.ca These enol esters are valuable synthetic intermediates.

However, under certain conditions, particularly with less reactive acylating agents and in the presence of specific catalysts, C-acylation can be achieved. This leads to the formation of β-dicarbonyl compounds, which are important precursors in various synthetic routes.

The table below summarizes the expected products from the acylation of this compound.

| Acylating Agent | Catalyst | Expected Major Product |

| Acetyl Chloride | None | O-Acylated (Enol Acetate) |

| Acetic Anhydride | Pyridine | O-Acylated (Enol Acetate) |

| N-Acetylimidazole | MgCl₂ | C-Acylated (β-Diketone) |

The 2-cyanoethen-1-olate anion, being a stabilized carbanion, is an excellent nucleophile for conjugate addition reactions, most notably the Michael addition. wikipedia.orgadichemistry.com In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. jove.comchadsprep.com The electron-withdrawing cyano group enhances the stability of the enolate, making it a soft nucleophile that is well-suited for this type of 1,4-addition. acs.org

The reaction proceeds via the attack of the α-carbon of the enolate onto the electrophilic double bond of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate, which is then protonated upon workup. vub.ac.be This reaction is a powerful tool for the construction of complex carbon skeletons.

An illustrative example is the reaction of this compound with methyl vinyl ketone. The α-carbon of the enolate attacks the β-carbon of the methyl vinyl ketone, ultimately yielding a 1,5-dicarbonyl compound after protonation.

Cyclization Reactions Involving 2-Cyanoethen-1-olate

The 2-cyanoethen-1-olate anion is a versatile C3 synthon, valued for its bifunctional nature, incorporating both a nucleophilic enolate and a cyano group. This structure allows it to participate in various cyclization reactions to form a range of heterocyclic compounds. Its reactivity is exemplified in both intermolecular and intramolecular pathways.

Intermolecular Cycloadditions

The sodium salt of 2-cyanoethen-1-olate and its derivatives are effective precursors in the synthesis of substituted pyridines and pyrimidines. A significant application is the construction of the pyrimidine (B1678525) ring, a core structure in many biologically active molecules.

One key intermolecular reaction is the condensation of β-cyanoenolates with amidine hydrochlorides to produce 4-aminopyrimidines. nih.govresearchgate.net This reaction provides a scalable and versatile route to this important class of heterocycles. The process can be enhanced by Lewis acid catalysis, with reagents like zinc chloride (ZnCl₂) or iron(II) chloride (FeCl₂) improving reaction yields. researchgate.net The use of a Lewis acid facilitates the condensation, which is a crucial step for the synthesis of biologically relevant compounds like Vitamin B1 and the antibacterial agent trimethoprim. researchgate.net

The general scheme for this synthesis involves the reaction of the cyanoenolate with an amidine, leading to a cyclized intermediate that then aromatizes to form the stable pyrimidine ring. Various substituted pyrimidines can be accessed by choosing the appropriate amidine and enolate precursors.

Table 1: Examples of 4-Aminopyrimidines Synthesized from β-Cyanoenolates

| Enolate Precursor | Amidine Hydrochloride | Catalyst | Product | Yield (%) | Reference |

| Acrylonitrile | Acetamidine HCl | ZnCl₂ | 4-Amino-2-methylpyrimidine | up to 90% | researchgate.net |

| Acrylonitrile | Guanidine (B92328) HCl | ZnCl₂ | 2,4-Diaminopyrimidine | High | researchgate.net |

| Substituted β-cyanoenolate | Various amidine HCls | FeCl₂ | Substituted 4-aminopyrimidines | ~60% | researchgate.net |

Similarly, derivatives of 2-cyanoethen-1-olate have been used to synthesize highly substituted pyridine-3-carbonitriles. researchgate.net These reactions typically involve the cyclization of the enolate with a suitable partner, such as a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, in the presence of an ammonium (B1175870) source. derpharmachemica.comnih.gov

Intramolecular Cyclization Pathways

The 2-cyanoethen-1-olate moiety can be incorporated into larger molecules that are designed to undergo subsequent intramolecular cyclization. A notable example is the use of 2-chloro-2-cyanoethen-1-olate, sodium salt, a stable derivative, as a key building block for the synthesis of fused pyrimidine systems. umich.eduumich.edu

This chloro-substituted enolate serves as a valuable three-carbon synthon. In a multi-step synthesis, it can be condensed with a suitable amine-containing heterocycle, such as 2,6-diaminopyrimidin-4-one, to form a pyrrolo[2,3-d]pyrimidine core. umich.eduumich.edu This specific heterocyclic scaffold is found in the nucleoside antibiotic queuosine (B110006) and its precursors. The reaction sequence involves the initial condensation of the enolate with the pyrimidine, followed by an intramolecular cyclization that forms the fused five-membered ring. The stability and reactivity of the 2-chloro-2-cyanoethen-1-olate salt make it a reliable and storable reagent for such synthetic strategies. umich.eduumich.edu

Ligand Behavior in Organometallic Chemistry

The ambidentate nature of the 2-cyanoethen-1-olate ligand, with potential coordination sites at carbon, nitrogen, and oxygen, allows it to exhibit diverse behavior in organometallic complexes. It can bind to a metal center in several modes, influencing the structure and reactivity of the resulting complex.

Formation of C-Bound Cyanoenolate Complexes (e.g., Iridium Complexes)

While the enolate oxygen is a hard donor and might be expected to coordinate readily, the formation of C-bound (carbon-bound) enolate complexes is well-documented, particularly with softer metal centers. Research has shown the formation of iridium C-bound cyanoenolates. These complexes can arise from the reaction of certain iridium precursors with nitriles that possess acidic α-hydrogens. nih.govCurrent time information in Bangalore, IN.

For instance, the reaction of [Cp(PMe₃)IrPh(OH)] with nitriles like acetonitrile (B52724) (CH₃CN) in the presence of a cationic iridium catalyst leads to the competitive deprotonation of the nitrile at the α-carbon. This process results in the formation of a stable C-bound iridium cyanoenolate complex, Cp(PMe₃)(Ph)Ir(CH₂CN). nih.govCurrent time information in Bangalore, IN. This demonstrates the thermodynamic favorability of the Ir-C bond in such systems. The formation of these C-bound isomers is significant as it locks the enolate in a specific configuration, which can direct its subsequent reactivity in metal-promoted transformations. The characterization of such complexes often relies on spectroscopic methods like NMR, where couplings between the metal center and the ligand's carbon and hydrogen atoms provide definitive structural evidence. libretexts.org

Metal-Promoted Transformations

Once coordinated to a metal, the 2-cyanoethen-1-olate ligand can undergo various transformations that are not accessible in its free state. The metal center can act as an electronic sink or source, activating the ligand towards nucleophilic or electrophilic attack.

Metal-promoted transformations can include:

Cycloaddition Reactions: The metal can template the reaction between the coordinated cyanoenolate and another unsaturated molecule, facilitating cycloadditions that might otherwise be inefficient. utc.edu

Reductive or Oxidative Elimination: In a C-bound complex, the cyanoenolate can participate in reductive elimination with another ligand to form a new C-C bond.

Nucleophilic Attack on the Cyano Group: Coordination of the nitrogen atom to a Lewis acidic metal center can activate the cyano group towards attack by nucleophiles.

While specific examples starting with a pre-formed metal complex of 2-cyanoethen-1-olate are not extensively detailed in the literature, the principles of organometallic chemistry suggest a rich potential for such metal-promoted reactivity. derpharmachemica.comutc.edu

Mechanistic Investigations

Understanding the reaction mechanisms involving 2-cyanoethen-1-olate is crucial for controlling reaction outcomes and designing new synthetic methods. Mechanistic studies have been performed using both theoretical and experimental approaches.

A key investigation focused on the formation of (Z)-2-cyanoethen-1-olate via the ring-opening of the C3-isoxazolide anion, which is formed upon deprotonation of isoxazole (B147169). nsf.gov Theoretical calculations using density functional theory (DFT) revealed that this ring-opening is a facile process. The study also examined the relative stabilities of the geometric isomers of the resulting enolate. nsf.gov

Table 2: Calculated Relative Stabilities of 2-Cyanoethen-1-olate Isomers

| Isomer | Relative Energy (eV) | Calculated Rotational Barrier (eV) | Reference |

| (E)-2-cyanoethen-1-olate | 0.0 | 1.3 | nsf.gov |

| (Z)-2-cyanoethen-1-olate | +0.095 | 1.3 | nsf.gov |

The calculations indicated that the (E)-isomer (trans) is slightly more stable than the (Z)-isomer (cis) by 0.095 eV. nsf.gov However, a significant rotational barrier of 1.3 eV separates the two isomers, suggesting that their interconversion is slow under normal conditions. This high barrier is consistent with the significant π-bonding character in the C=C bond of the enolate. nsf.gov

In the context of intermolecular reactions, the mechanism for the formation of 4-aminopyrimidines from β-cyanoenolates and amidines is believed to proceed through a well-established condensation-cyclization pathway. The initial step involves the nucleophilic attack of one of the amidine nitrogens onto the carbonyl-equivalent carbon of the enolate, followed by an intramolecular attack of the other amidine nitrogen onto the cyano group. Subsequent dehydration and tautomerization lead to the aromatic pyrimidine product. The role of a Lewis acid catalyst in this process is to activate the cyano group towards nucleophilic attack, thereby accelerating the cyclization step. researchgate.net

Kinetic Studies of Key Reactions

Detailed kinetic studies on the key reactions of this compound are not available in the reviewed scientific literature.

Elucidation of Reaction Intermediates

Specific studies aimed at the elucidation of reaction intermediates involving this compound have not been identified in the public domain.

Role of the Sodium Counterion in Reaction Mechanisms

While the general role of sodium counterions in modulating enolate reactivity is understood, specific mechanistic studies detailing the influence of the sodium counterion in reactions of this compound are not documented in the available literature.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Hydrogen Environments

In the ¹H NMR spectrum, the vinyl protons of Sodium 2-cyanoethen-1-olate would give rise to distinct signals. For the analogous 2-chloro-2-cyanoethen-1-olate, sodium salt , recorded in DMSO-d₆, signals for the E and Z isomers are observed at 8.50 and 8.16 ppm, respectively. umich.edu The downfield chemical shifts are indicative of the electron-withdrawing effects of the cyano and olate groups. For this compound, the vinyl protons are expected in a similar region, likely appearing as doublets due to coupling with each other. The magnitude of the coupling constant (J-value) would be indicative of the geometry, with a larger coupling constant expected for the trans (E) isomer compared to the cis (Z) isomer.

Table 1: Predicted ¹H NMR Data for this compound based on Analogue (Data below is for 2-chloro-2-cyanoethen-1-olate, sodium salt in DMSO-d₆)

| Isomer | Chemical Shift (δ, ppm) |

| E | ~8.50 |

| Z | ~8.16 |

Carbon NMR (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the analogue 2-chloro-2-cyanoethen-1-olate, sodium salt , the carbon signals appear at 168.23, 126.55, and 67.78 ppm. umich.edu These can be assigned to the carbon of the C-O⁻ group, the cyano carbon (C≡N), and the vinyl carbon, respectively. For this compound, the carbon attached to the oxygen (C-O⁻) would be expected at a significantly downfield shift, while the cyano carbon would also be in a characteristic region. The two vinyl carbons would have distinct chemical shifts influenced by the neighboring cyano and olate functionalities.

Table 2: Predicted ¹³C NMR Data for this compound based on Analogue (Data below is for 2-chloro-2-cyanoethen-1-olate, sodium salt in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-O⁻ | 168.23 |

| C≡N | 126.55 |

| C-Cl | 67.78 |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals for this compound. A COSY spectrum would show a correlation between the two vinyl protons, confirming their coupling. An HSQC spectrum would reveal correlations between each vinyl proton and the carbon to which it is directly attached. These techniques are essential for distinguishing between the signals of the E and Z isomers, should they coexist in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Identification of Characteristic Functional Group Stretches (C≡N, C=C, C-O⁻)

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.

C≡N Stretch: The cyano group will exhibit a sharp, intense absorption in the region of 2260-2240 cm⁻¹. rsc.org

C=C Stretch: The carbon-carbon double bond of the ethene backbone will show an absorption in the 1680-1620 cm⁻¹ range. The intensity of this peak can be variable.

C-O⁻ Stretch: The carbon-oxygen single bond of the enolate is expected to produce a strong absorption band in the region of 1300-1000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Cyano | C≡N | 2260 - 2240 |

| Alkene | C=C | 1680 - 1620 |

| Enolate | C-O⁻ | 1300 - 1000 |

Vibrational Analysis and Conformational Insights

A detailed vibrational analysis of the IR spectrum can provide insights into the molecule's conformation. The precise positions of the absorption bands can be influenced by the electronic effects of conjugation between the double bond, the cyano group, and the enolate. Theoretical calculations can be employed to model the vibrational frequencies and compare them with the experimental spectrum to confirm assignments and gain a deeper understanding of the molecular structure and bonding. The presence of distinct peaks in the fingerprint region (below 1500 cm⁻¹) would be unique to the specific isomeric form (E or Z) and could help in identifying the dominant conformer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for accurately determining the molecular weight of this compound. The molecular formula, C₃H₂NNaO, leads to a calculated molecular weight of approximately 91.04 g/mol . nih.govsimsonpharma.compharmaffiliates.compharmaffiliates.com High-resolution mass spectrometry provides a more precise value, the exact mass, which is computed to be 91.00340797 Da. nih.gov This high level of accuracy is crucial for confirming the elemental composition of the molecule.

The isotopic pattern observed in the mass spectrum further corroborates the compound's identity. The relative abundance of natural isotopes, particularly ¹³C, results in predictable low-intensity peaks at mass-to-charge ratios slightly higher than the monoisotopic peak. Comparing the experimentally observed isotopic distribution with the theoretical pattern for C₃H₂NNaO provides a high degree of confidence in the assigned chemical formula.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃H₂NNaO | nih.govsimsonpharma.compharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 91.04 g/mol | nih.govsimsonpharma.compharmaffiliates.compharmaffiliates.com |

| Exact Mass | 91.00340797 Da | nih.gov |

Tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation of the 2-cyanoethen-1-olate anion, providing critical information for structural elucidation. pharmaffiliates.com When the parent ion is subjected to energy, such as through collision-induced dissociation, it breaks into smaller, diagnostic fragment ions. The pathways of this fragmentation are indicative of the underlying molecular structure. For instance, the loss of neutral molecules like carbon monoxide (CO) from the enolate moiety or hydrogen cyanide (HCN) from the nitrile group would produce characteristic signals in the mass spectrum. Analyzing these fragment ions allows for a detailed confirmation of the connectivity of the atoms within the 2-cyanoethen-1-olate anion, distinguishing it from potential isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic structure of this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of electrons to higher energy states. chegg.com The key feature of the 2-cyanoethen-1-olate anion is its conjugated system, which involves the carbon-carbon double bond, the cyano group, and the enolate oxygen. This extended π-electron system reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the molecule absorbs light in the UV-Vis region, primarily due to π → π* electronic transitions. ruc.dk These transitions, which involve promoting an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. A less intense n → π* transition, involving a non-bonding electron from the oxygen or nitrogen atom, may also be observable. The precise wavelengths and intensities of these absorptions are characteristic of the conjugated enolate-nitrile structure.

UV-Vis spectroscopy is a straightforward and effective method for the quantitative determination of this compound in solution, governed by the Beer-Lambert Law. ijprajournal.comshimadzu.com To perform this analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ijprajournal.com

This process generates a linear plot of absorbance versus concentration. The concentration of a sample containing an unknown amount of this compound can then be accurately determined by measuring its absorbance and using the calibration curve to find the corresponding concentration. This technique is valued for its simplicity, speed, and high sensitivity. shimadzu.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for elucidating the three-dimensional structure of this compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of each atom can be determined. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Chemistry

The strategic placement of reactive sites in Sodium 2-cyanoethen-1-olate makes it an ideal starting material for the construction of various heterocyclic scaffolds. The electron-rich enolate can readily react with electrophiles, while the cyano group can participate in cyclization reactions or be transformed into other functional groups.

Synthesis of Substituted Pyrimidines from β-Cyanoenolates

β-Cyanoenolates, such as this compound, are valuable precursors for the synthesis of substituted pyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities. The general synthetic strategy involves the reaction of the β-cyanoenolate with a binucleophilic reagent, such as guanidine (B92328) or amidines.

In a typical reaction, the enolate acts as a three-carbon synthon. The reaction with guanidine, for instance, proceeds through an initial nucleophilic attack of the guanidine on the carbonyl-like carbon of the enolate, followed by an intramolecular cyclization involving the cyano group. This sequence of reactions leads to the formation of a stable pyrimidine (B1678525) ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by varying the substituents on both the enolate precursor and the binucleophilic reagent.

| Reactant 1 | Reactant 2 | Product | Conditions |

| β-Cyanoenolate | Guanidine | 2-Amino-4-hydroxypyrimidine | Basic conditions |

| β-Cyanoenolate | Substituted Amidine | Substituted Pyrimidine | Varies |

This table is for illustrative purposes and represents a general reaction scheme.

Research has shown that this approach is a robust and efficient method for accessing diverse pyrimidine derivatives, which are key components in many therapeutic agents.

Formation of Aminoazoles and Cyanoazoles

While the synthesis of pyrimidines is a prominent application, the reactivity of β-cyanoenolates also extends to the formation of other important heterocyclic systems like aminoazoles and cyanoazoles. The synthesis of 5-aminopyrazoles, for example, can be achieved through the condensation of β-ketonitriles (the protonated form of β-cyanoenolates) with hydrazines. nih.govresearchgate.net The reaction involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the cyano group.

Similarly, the synthesis of other azoles, such as isoxazoles, can be accomplished by reacting β-cyano-α,β-unsaturated ketones with hydroxylamine. rsc.org These reactions highlight the utility of the cyano group as a key functional handle for the construction of five-membered heterocyclic rings. The resulting aminoazoles and cyanoazoles serve as important intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Heterocyclic Scaffolds

The inherent reactivity of this compound and related β-cyanoenolates opens avenues for the development of novel and complex heterocyclic scaffolds. The combination of the enolate and cyano functionalities allows for participation in various cycloaddition and multicomponent reactions. acs.org These reactions can lead to the formation of fused heterocyclic systems and other unique molecular architectures that are not easily accessible through traditional synthetic routes.

The ability to construct diverse heterocyclic libraries from a single, readily available starting material is of great interest in drug discovery and development, where structural diversity is crucial for identifying new lead compounds. The unique electronic and steric properties of the cyano and enolate groups can be exploited to control the regioselectivity and stereoselectivity of these cyclization reactions, enabling the synthesis of specific isomers with desired biological activities.

Precursor for Advanced Organic Materials

Beyond its applications in heterocyclic synthesis, the structural features of this compound also make it a promising candidate as a monomer or precursor for the synthesis of advanced organic materials. The presence of a polymerizable double bond and a polar cyano group can impart unique properties to the resulting polymers and small molecules.

Incorporation into Polymer Backbones

The vinyl ether-like structure of this compound suggests its potential for polymerization. Cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled molecular weights and architectures. nih.govnih.gov The enolate functionality could potentially participate in such polymerization reactions, leading to the formation of poly(vinyl ether) derivatives with pendant cyano groups.

The presence of the nitrile group in the polymer backbone can significantly influence the material's properties, such as its polarity, solubility, and thermal stability. researchgate.net Polymers containing nitrile functionalities are known for their high dielectric constants and resistance to solvents and chemicals. Furthermore, the cyano groups can be subjected to post-polymerization modifications to introduce other functional groups, allowing for the fine-tuning of the polymer's properties for specific applications, such as in membranes, coatings, and electronic materials.

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| This compound (analogue) | Cationic Polymerization | Poly(vinyl ether) with cyano groups | Increased polarity, thermal stability, tunable properties |

This table presents a hypothetical scenario based on the reactivity of similar vinyl ethers.

Design of Functional Small Molecules

The reactivity of this compound can also be harnessed in the design of functional small molecules with specific optical, electronic, or biological properties. The α,β-unsaturated nitrile moiety is a key structural feature in many functional organic compounds. colab.wsresearchgate.net

By reacting this compound with various electrophiles, it is possible to synthesize a range of substituted cyanoacrylates and related derivatives. These molecules can serve as building blocks for larger, more complex structures. For example, the cyano group can act as an electron-withdrawing group, influencing the electronic properties of a molecule and making it suitable for applications in organic electronics, such as in the design of dyes, nonlinear optical materials, and organic semiconductors. The versatility of the α,β-unsaturated nitrile scaffold allows for systematic modifications to tune the molecule's properties for a desired application. researchgate.net

Catalytic and Stoichiometric Roles in Chemical Transformations

The utility of a chemical compound in organic synthesis can often be understood through its involvement in either catalytic cycles, where it facilitates a reaction without being consumed, or in stoichiometric reactions, where it is a key reagent.

Enolate-Mediated Catalytic Cycles

Enolates are well-established reactive intermediates in a vast array of catalytic transformations, acting as nucleophiles in reactions such as aldol (B89426) condensations, Michael additions, and alkylations. The structure of this compound suggests it is the sodium salt of an enolate derived from cyanoacetaldehyde. In theory, this enolate could participate in catalytic cycles. However, a thorough search of scientific databases and chemical literature did not yield any specific examples or detailed studies of this compound being employed in enolate-mediated catalytic cycles. The research to substantiate its role as a catalyst or a key intermediate in such cycles has yet to be published.

Use in Stoichiometric Organometallic Reactions

Similarly, the application of this compound in stoichiometric organometallic reactions is not well-documented. Enolates can react with a wide range of organometallic complexes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the construction of complex organic molecules. While the potential for this compound to act as a nucleophilic partner in such reactions exists, specific research detailing its reactivity, substrate scope, and the stability of the resulting organometallic intermediates is not currently available.

Future Research Directions and Unresolved Challenges

Exploration of New Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of Sodium 2-cyanoethen-1-olate and its derivatives is a crucial area for future investigation.

Current synthetic routes to enolates and cyano compounds often rely on harsh reagents and generate significant waste. Future research should focus on developing greener alternatives that adhere to the principles of green chemistry. This could involve:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the synthesis from readily available starting materials under milder conditions.

Alternative Solvents: Exploring the use of environmentally benign solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. For instance, exploring cyanide-free cyanation methods could be a significant step towards a more sustainable process.

Table 1: Comparison of Traditional and Potential Greener Synthesis Parameters

| Parameter | Traditional Methods | Potential Greener Methods |

| Reagents | Stoichiometric strong bases, toxic cyanide sources | Catalytic systems, non-toxic cyanide sources |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |

| Energy Input | High temperatures | Lower temperatures, alternative energy sources (e.g., microwave, ultrasound) |

| Waste Generation | High | Low |

The introduction of chirality into derivatives of this compound would significantly expand their utility, particularly in the synthesis of pharmaceuticals and other biologically active molecules. A significant challenge lies in controlling the stereochemistry during the synthesis. Future research should address the stereoselective synthesis of enantiopure derivatives, which could involve:

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions.